![molecular formula C13H19N3O4S B2898557 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine CAS No. 519006-12-3](/img/structure/B2898557.png)
1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine
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Overview
Description
1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
Target of Action
The primary target of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to cortisone, thereby regulating the bioavailability of glucocorticoids .
Biochemical Pathways
The compound’s action on Corticosteroid 11-beta-dehydrogenase isozyme 1 affects the glucocorticoid pathway . By modulating the activity of this enzyme, it can influence the balance of cortisol and cortisone, which are key players in inflammation, immune response, and various metabolic processes .
Result of Action
The molecular and cellular effects of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine’s action are likely tied to its impact on the glucocorticoid pathway . By influencing the levels of cortisol and cortisone, it could potentially affect a wide range of physiological processes, from inflammation and immune response to metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine in lab experiments is its specificity for target enzymes and proteins. This specificity allows for the selective inhibition of target enzymes and proteins, making it a useful tool compound for studying enzyme and protein function. However, one of the limitations of using 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine in lab experiments is its irreversibility. Once the compound has reacted with the target enzyme or protein, its effects cannot be reversed, limiting its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine. One potential direction is the development of novel derivatives of the compound with improved properties, such as increased specificity or reversibility. Another potential direction is the study of the compound's potential applications in the treatment of specific diseases, such as cancer or neurological disorders. Additionally, the use of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine as a tool compound for the study of enzyme and protein function is an area of ongoing research.
Synthesis Methods
The synthesis of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(2-hydroxypropyl)piperazine in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified using column chromatography to obtain pure 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine.
Scientific Research Applications
1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound to study the mechanism of action of various enzymes, including proteases and kinases. It has also been used as a fluorescent probe to study protein-protein interactions and protein-ligand interactions. Additionally, 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine has been studied for its potential applications in medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-propan-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-11(2)14-7-9-15(10-8-14)21(19,20)13-5-3-12(4-6-13)16(17)18/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENONYOEPNGZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine |
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